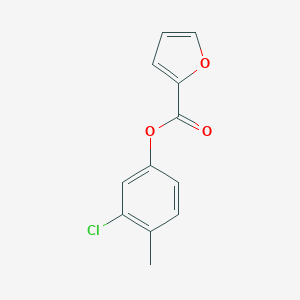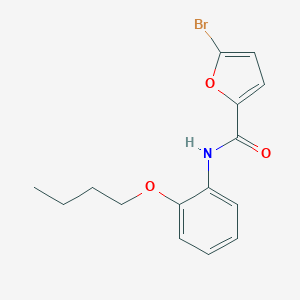![molecular formula C17H17N3O2 B267239 N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, also known as SRI-37330, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of molecules called isonicotinamides, which have been found to have various biological activities. In
作用機序
The mechanism of action of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. One of the main targets of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the activity of the NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, including:
1. Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Investigation of its effects on other signaling pathways and neurotransmitter systems in the brain.
3. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
4. Studies on its potential side effects and toxicity in vivo.
5. Exploration of its effects on other organ systems and its potential applications in other areas of medicine.
In conclusion, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is a promising compound with potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and biochemical effects have been well-studied, but there are still many areas for further research and development. With continued investigation, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide may prove to be a valuable tool in the fight against neurodegenerative diseases and other conditions.
合成法
The synthesis of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide involves the reaction of isonicotinic acid with N-(tert-butoxycarbonyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the intermediate N-(tert-butoxycarbonyl)-3-pyrrolidinylisonicotinamide, which is then deprotected using trifluoroacetic acid (TFA) to yield N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
科学的研究の応用
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
特性
製品名 |
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-8-18-9-7-13)19-15-5-3-4-14(12-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
InChIキー |
GJLJCCBPANFBME-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)




![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
